

# The discovery and development of Nangibotide as a therapeutic agent

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# The Discovery and Development of Nangibotide: A Technical Guide

Nangibotide is a first-in-class therapeutic agent being developed to modulate the innate immune response in acute inflammatory disorders such as septic shock. This technical guide provides an in-depth overview of its discovery, mechanism of action, and the progression of its development from preclinical models to late-stage clinical trials.

## **Discovery and Rationale**

Nangibotide, also known as LR12, is a synthetic 12-amino-acid polypeptide.[1][2] It was derived from the protein TREM-like transcript-1 (TLT-1), a member of the immunoglobulin superfamily that contains an immunoreceptor tyrosine-based inhibitory motif (ITIM) and is known to play a role in regulating inflammation.[3][4][5]

The therapeutic rationale for Nangibotide is based on targeting the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1).[3] TREM-1 is an amplifier of the innate immune response and a crucial mediator of the hyperinflammation seen in septic shock.[1][3] During sepsis, the TREM-1 pathway is significantly upregulated, leading to an excessive and dysregulated inflammatory response that contributes to organ failure and mortality.[6] The development of Nangibotide was driven by the hypothesis that inhibiting the TREM-1 amplification loop could temper the harmful inflammatory cascade without compromising the host's ability to fight infection, thereby restoring immune balance.[1][2]



### **Mechanism of Action**

Nangibotide functions as a specific TREM-1 inhibitor.[2] It acts as a decoy receptor, binding to the endogenous TREM-1 ligand and preventing its interaction with the TREM-1 receptor on myeloid cells like neutrophils, monocytes, and macrophages.[1][6][7] This action blocks the TREM-1-mediated amplification of inflammatory signaling.[6]

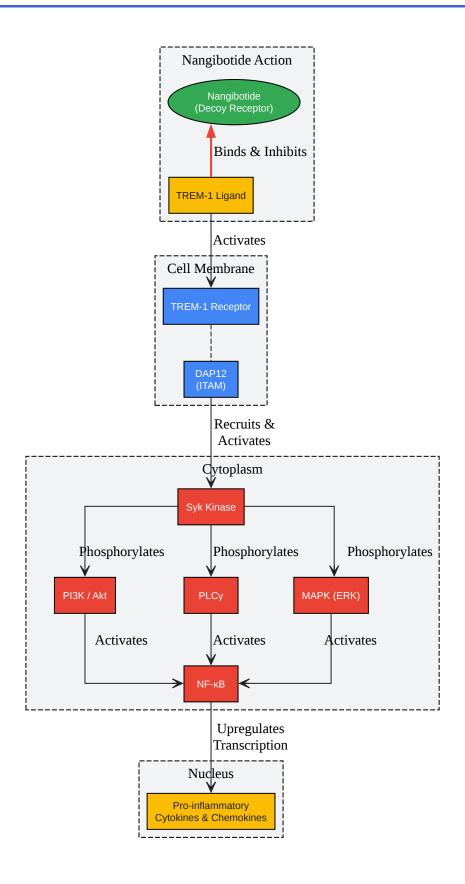
The TREM-1 Signaling Pathway: The TREM-1 receptor itself lacks intrinsic signaling motifs in its short cytoplasmic tail.[8] To initiate a signal, it associates with an adaptor protein called DNAX-activating protein of 12 kDa (DAP12).[4][8]

- Activation: Upon binding of its ligand, TREM-1 clustering leads to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) on the associated DAP12 adaptor protein.[8][9]
- Signal Transduction: This phosphorylation event recruits and activates the spleen tyrosine kinase (Syk).[8][10]
- Downstream Cascades: Activated Syk triggers multiple downstream signaling cascades, including Phosphoinositide 3-kinase (PI3K), Phospholipase Cy (PLCy), and Mitogenactivated protein kinases (MAPKs) like ERK1/2.[8][9]
- NF-κB Activation: These pathways converge on the activation of the transcription factor NF-κB, a master regulator of inflammation.[1][8]
- Inflammatory Response: Activated NF-κB translocates to the nucleus and drives the transcription of genes for pro-inflammatory cytokines (e.g., TNF, IL-1β, IL-8) and chemokines, amplifying the inflammatory response.[1][11]

By acting as a ligand-trapping molecule, Nangibotide effectively intercepts the first step of this cascade, preventing the entire downstream signaling process and the resulting cytokine storm.

[7]





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Caption: TREM-1 Signaling Pathway and Nangibotide's Point of Inhibition.



## **Preclinical Development**

The therapeutic potential of TREM-1 inhibition with Nangibotide analogues was demonstrated across multiple animal models of severe inflammation and septic shock.[12]

- Rodent Models: In mouse models of polymicrobial sepsis, the murine equivalent peptide
   (LR17) was associated with a significant reduction in pro- and anti-inflammatory markers,
   increased bacterial clearance, and improved survival rates.[1][3] In a mouse model of LPS induced acute lung injury, Nangibotide alleviated lung inflammation and inhibited the NLRP3
   inflammasome.[11]
- Porcine Model: In a pig model of peritonitis-induced septic shock, the peptide improved hemodynamic stability, reduced the need for vasopressors, and prevented sepsis-induced organ failure.[1]
- Primate Model: In non-human primate models of endotoxemia, the peptide reduced the inflammatory and hypotensive effects of sepsis.[1][12]

These preclinical studies consistently showed that modulating the TREM-1 pathway could restore a more balanced inflammatory response, preserve vascular function, and improve survival in severe sepsis.[2]

## **Clinical Development**

Nangibotide's clinical development has progressed through Phase 1 and 2 trials, with a pivotal Phase 3 trial being planned. A key feature of its later-stage development is a precision medicine strategy using soluble TREM-1 (sTREM-1) as a biomarker.[13]

A first-in-human, randomized, double-blind, placebo-controlled, ascending-dose study was conducted to evaluate the safety, tolerability, and pharmacokinetics of Nangibotide.[3][14]

Results: The study found that Nangibotide was safe and well-tolerated in healthy volunteers, with only a few mild adverse events considered unrelated to the treatment.[3][14] No antidrug antibodies were detected.[3][14] The pharmacokinetic profile was dose-proportional, characterized by a high clearance and a very short half-life, consistent with extensive enzymatic metabolism in the blood.[3][14]



Table 1: Pharmacokinetic Parameters of Nangibotide in Healthy Volunteers

Parameter	Value (for a 70 kg subject)	Citation(s)
Clearance (CL)	6.6 L/kg/h	[3][14]
Effective Half-life (t½)	3 minutes	[3][14]
Central Volume of Distribution (Vc)	16.7 L	[3][14]

| Peripheral Volume of Distribution (Vp) | 15.9 L |[3][14] |

This multicenter, randomized, double-blind, placebo-controlled study assessed Nangibotide in patients with septic shock.[15][16]

Results: The trial confirmed the safety and tolerability of Nangibotide in the target patient population, with no significant differences in adverse events compared to placebo.[15] While there were no statistically significant differences in clinical efficacy endpoints for the overall population, a promising signal emerged.[15][16] Patients with higher baseline plasma concentrations of the biomarker sTREM-1 showed a trend towards greater clinical improvement.[2][15]

Table 2: Key Exploratory Outcomes from the Phase 2a Trial



Outcome	Population	Nangibotide (Pooled)	Placebo	Citation(s)
Change in SOFA Score (Baseline to Day 5)	Overall	-0.7 (±0.85)	N/A (comparator)	[15]
Change in SOFA Score (Baseline to Day 5)	High sTREM-1 Subgroup	-1.5 (±1.12)	N/A (comparator)	[15]
Alive & Free of Organ Support (Day 28)	High sTREM-1 Subgroup	70% (14/20)	40% (2/5)	[16]

SOFA: Sequential Organ Failure Assessment. Data are presented as LS mean change (±SE) or percentage (number of patients).

The ASTONISH trial was a larger, global, randomized, placebo-controlled study designed to confirm the efficacy of two doses of Nangibotide and validate the sTREM-1 biomarker enrichment strategy.[17][18]

• Results: The trial did not meet its primary endpoint at the pre-specified sTREM-1 cutoff of ≥400 pg/mL.[19] However, a prespecified analysis exploring the optimal sTREM-1 cutoff revealed that at higher concentrations of sTREM-1 (representing about 50% of the study population), the high dose of Nangibotide resulted in a clinically and statistically significant improvement in organ function (SOFA score) compared to placebo.[13][20] This result strongly supported the biomarker-guided approach, linking the drug's mechanism to patients with a hyperactivated TREM-1 pathway.[13]

Table 3: Key Outcomes from the Phase 2b ASTONISH Trial (High sTREM-1 Population)



High-Dose Outcome Nangibotide vs. Placebo		p-value	Citation(s)
Improvement in SOFA Score (Day 5)	Statistically significant benefit	N/A	[13][20]
Respiratory Function	Improvement	N/A	[13][20]
Cardiovascular Function	Improvement	N/A	[13][20]
Renal Function	Improvement	N/A	[13][20]

| All-Cause Mortality (Day 28) | Trend towards improvement | N/A |[13] |

The efficacy of Nangibotide was also evaluated in critically ill patients with COVID-19 requiring respiratory support.[21]

 Results: The study demonstrated a significant therapeutic benefit. Treatment with Nangibotide was associated with a 19.9% absolute reduction in 28-day mortality in the subpopulation of patients with high baseline sTREM-1 levels.[21]

Table 4: 28-Day Mortality Outcome from the Phase 2 ESSENTIAL Trial

Population	Placebo Mortality	Nangibotide Mortality	Absolute Reduction (Adjusted)	Citation(s)
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| High sTREM-1 Subgroup | 41.8% | 22.2% | 19.9% |[21] |

Based on the strength of the Phase 2b data, a single, pivotal Phase 3 registration trial (ACCURATE) has been designed in agreement with regulatory agencies (FDA and EMA).[12] This trial will employ the biomarker-guided strategy validated in the ASTONISH study.[12]





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**Caption:** Nangibotide's Biomarker-Driven Clinical Development Pathway.

## **Experimental Protocols**

Detailed methodologies for the key clinical trials are summarized below.

Phase 1: First-in-Human Study Protocol[3][14]

- Design: Randomized, double-blind, placebo-controlled, single-center, ascending dose study.
- Participants: 27 healthy male subjects, aged 18-45 years.
- Dosing:
  - Part A (unblinded): Single intravenous (IV) doses of 1 mg and 10 mg over 15 minutes.
  - Part B (blinded, 3:1 randomization): Continuous IV infusion for 7 hours 45 minutes, preceded by a 15-minute loading dose. Maintenance doses ranged from 0.03 to 6 mg/kg/h.
- Primary Outcome: Safety and tolerability, assessed by adverse events, vital signs, ECGs, and laboratory tests.
- Secondary Outcome: Pharmacokinetics, with blood samples collected at multiple time points to determine concentration profiles and calculate PK parameters using a validated LC-MS/MS method.[3]

Phase 2a: Septic Shock Study Protocol (NCT03158948)[15][22]

 Design: Multicenter, prospective, randomized, double-blind, two-stage, placebo-controlled study.



- Participants: 49 adult patients with septic shock, defined by vasopressor dependency despite adequate fluid resuscitation and hyperlactatemia.[22]
- Intervention: Continuous IV infusion of Nangibotide (0.3, 1.0, or 3.0 mg/kg/h) or placebo, initiated within 24 hours of septic shock onset. Treatment continued for up to 5 days.
- Primary Outcome: Safety and tolerability, assessed by the incidence of treatment-emergent adverse events (TEAEs) up to Day 28.
- Exploratory Endpoints: Effects on pharmacodynamic biomarkers, organ function (change in SOFA score), and mortality, analyzed according to baseline sTREM-1 concentrations.

Phase 2b: ASTONISH Trial Protocol (NCT04055909)[17][18]

- Design: Multicenter, randomized, double-blind, placebo-controlled, dose-selection study.
- Participants: 355 adult patients with septic shock, eligible within 24 hours of vasopressor initiation.[18][19]
- Intervention: Patients were randomized 1:1:1 to receive a continuous IV infusion of low-dose Nangibotide (0.3 mg/kg/h), high-dose Nangibotide (1.0 mg/kg/h), or a matched placebo for up to 5 days.[18][19]
- Stratification: Patients were grouped at baseline according to sTREM-1 concentrations (predefined high sTREM-1 cutoff: ≥400 pg/mL).[18][19]
- Primary Outcome: Mean difference in the total SOFA score from baseline to day 5 in the high sTREM-1 population and the overall population.[17][18]
- Secondary Outcomes: All-cause 28-day mortality, safety, pharmacokinetics, and further evaluation of the relationship between sTREM-1 levels and treatment response.[19]

### Conclusion

The development of Nangibotide represents a targeted, mechanism-based approach to treating the dysregulated inflammation that characterizes septic shock. Originating from a peptide fragment of TLT-1, it precisely inhibits the TREM-1 inflammatory amplification pathway. Preclinical studies robustly demonstrated its potential, which was followed by clinical trials that



established its safety and pharmacokinetic profile. The evolution of its clinical strategy to a biomarker-guided approach, using sTREM-1 to identify patients most likely to benefit, marks a significant step forward in the development of personalized medicine for critical care. The positive outcomes in the high sTREM-1 population in the ASTONISH trial have paved the way for a pivotal Phase 3 study, positioning Nangibotide as a promising future therapy for this high-unmet-need indication.

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